

# Technical Monograph: CAS 101498-55-9

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## Compound of Interest

Compound Name:	1-(5,6,7,8-Tetrahydronaphthalen-2-yl)pentan-1-one
CAS No.:	101498-55-9
Cat. No.:	B2989067

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## 1-(5,6,7,8-Tetrahydronaphthalen-2-yl)pentan-1-one: A Lipophilic Scaffold for Medicinal Chemistry Executive Summary

CAS 101498-55-9, chemically identified as **1-(5,6,7,8-tetrahydronaphthalen-2-yl)pentan-1-one** (or 2-valeryltetralin), is a specialized organic intermediate used primarily in the synthesis of lipophilic pharmaceutical agents. Unlike its fully aromatic naphthalene counterparts, the tetrahydronaphthalene (tetralin) core offers a unique "pucker" conformation and altered metabolic stability profile, making it a critical bioisostere in Structure-Activity Relationship (SAR) studies targeting GPCRs (e.g., Cannabinoid receptors CB1/CB2) and nuclear receptors (e.g., PPARs).

This guide provides a comprehensive technical breakdown of its synthesis, handling, and application in drug discovery, serving as a reference for synthetic chemists and formulation scientists.

## Chemical Identity & Physicochemical Properties

Understanding the fundamental properties of CAS 101498-55-9 is prerequisite for its use in multistep synthesis.

Property	Data
Chemical Name	1-(5,6,7,8-Tetrahydronaphthalen-2-yl)pentan-1-one
CAS Number	101498-55-9
Molecular Formula	C <sub>15</sub> H <sub>20</sub> O
Molecular Weight	216.32 g/mol
Physical State	Viscous oil or low-melting solid (dependent on purity)
Solubility	Soluble in DCM, Chloroform, Ethyl Acetate, DMSO; Insoluble in Water
LogP (Predicted)	~4.5 (Highly Lipophilic)
Key Functional Groups	Ketone (C=O), Tetralin Ring (Hydroaromatic)

**Structural Insight:** The molecule consists of a lipophilic pentyl chain attached via a ketone linker to position 2 of a tetralin ring. The partial saturation of the ring system reduces planarity compared to naphthalene, increasing sp<sup>3</sup> character and potentially improving solubility in lipid bilayers while altering pi-stacking interactions in protein binding pockets.

## Synthesis & Manufacturing Protocols

The synthesis of CAS 101498-55-9 typically follows a Friedel-Crafts Acylation pathway. This method is preferred for its scalability and regioselectivity, favoring the β-position (position 2) of the tetralin ring due to steric factors, though separation from the α-isomer may be required.

### Protocol: Friedel-Crafts Acylation of Tetralin

Reagents:

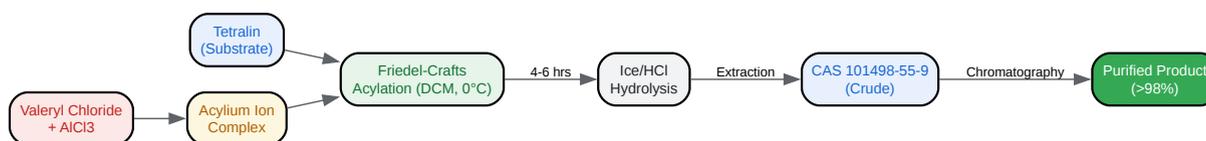
- Tetralin (1,2,3,4-Tetrahydronaphthalene) [Substrate]
- Valeryl Chloride (Pentanoyl Chloride) [Acyating Agent]
- Aluminum Chloride (AlCl<sub>3</sub>) [Lewis Acid Catalyst]

- Dichloromethane (DCM) [Solvent]

#### Step-by-Step Methodology:

- Setup: Flame-dry a 500 mL three-neck round-bottom flask equipped with a magnetic stir bar, addition funnel, and an inert gas inlet (Nitrogen or Argon).
- Catalyst Suspension: Charge the flask with anhydrous  $\text{AlCl}_3$  (1.1 equiv) and dry DCM (5 mL/g of substrate). Cool the suspension to  $0^\circ\text{C}$  using an ice bath.
- Acylating Agent Addition: Add Valeryl Chloride (1.05 equiv) dropwise to the  $\text{AlCl}_3$  suspension. Stir for 15 minutes to form the acylium ion complex.
- Substrate Addition: Dissolve Tetralin (1.0 equiv) in a minimal amount of DCM. Add this solution dropwise to the reaction mixture over 30 minutes, maintaining the internal temperature below  $5^\circ\text{C}$ .
- Reaction: Allow the mixture to warm to room temperature and stir for 4–6 hours. Monitor progress via TLC (Hexane:EtOAc 9:1) or GC-MS.
- Quenching: Pour the reaction mixture carefully onto crushed ice/HCl to quench the aluminum complex.
- Workup: Extract the aqueous layer with DCM (3x). Combine organic layers, wash with brine, dry over anhydrous  $\text{Na}_2\text{SO}_4$ , and concentrate under reduced pressure.
- Purification: Purify the crude oil via flash column chromatography (Silica gel, Hexane/EtOAc gradient) to isolate the 2-substituted isomer from minor 1-substituted byproducts.

#### Visualization: Synthesis Workflow



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Figure 1: Synthetic pathway for the production of CAS 101498-55-9 via Friedel-Crafts acylation.

## Medicinal Chemistry Applications

In drug development, CAS 101498-55-9 serves as a versatile scaffold rather than a final API. Its primary utility lies in modifying the physicochemical profile of drug candidates.

### A. Bioisosteric Replacement (Naphthalene vs. Tetralin)

Researchers often replace a flat aromatic naphthalene ring with a tetralin ring (CAS 101498-55-9 core) to:

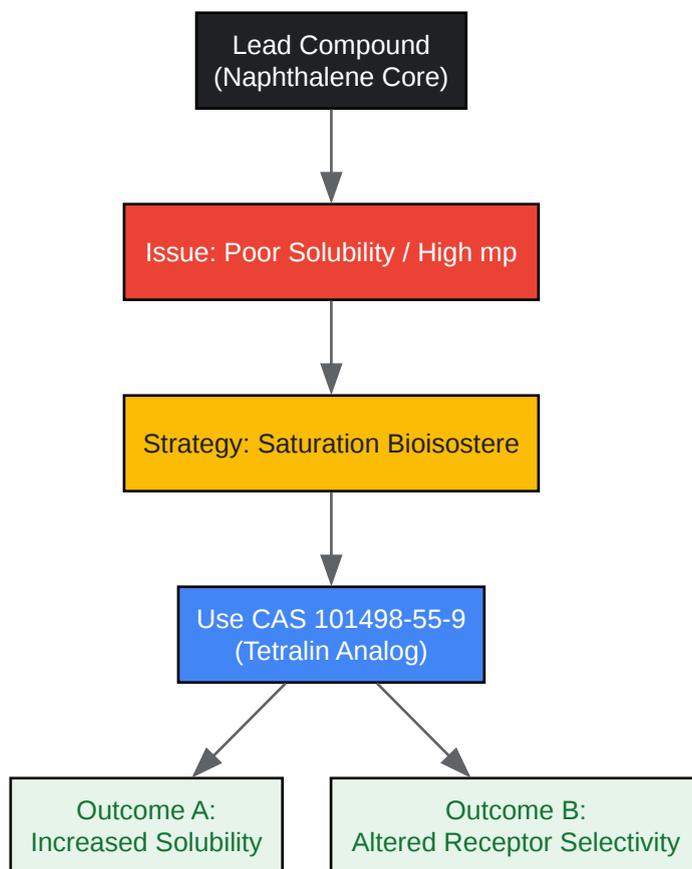
- **Disrupt Planarity:** The aliphatic portion of the tetralin ring adopts a "half-chair" conformation, which can improve fit in non-planar hydrophobic pockets.
- **Reduce Melting Point:** Lower crystal lattice energy often correlates with improved solubility in formulation vehicles.
- **Metabolic Blocking:** The saturated carbons are susceptible to P450 oxidation, providing a handle for tuning half-life (e.g., introducing fluorine at these positions in subsequent steps).

### B. Precursor for Synthetic Cannabinoids & GPCR Ligands

The structure of CAS 101498-55-9 mimics the "naphthoyl" moiety found in early synthetic cannabinoids (e.g., JWH-018).

- **Reaction Logic:** The ketone group can be reduced to a methylene or alcohol, or reacted with indole/indazole precursors to form hybrid ligands.
- **Target:** CB2 receptor agonists for inflammation or CB1 antagonists for metabolic disorders.

Visualization: SAR Decision Tree



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Figure 2: Strategic rationale for using the tetralin scaffold in lead optimization.

## Analytical Quality Control (QC)

To ensure the integrity of biological data, the purity of CAS 101498-55-9 must be verified. The primary impurity is the 1-isomer (regioisomer), which has distinct retention times.

Method	Parameter	Specification
HPLC	Column	C18 Reverse Phase (e.g., Agilent Zorbax)
Mobile Phase	ACN:Water (Gradient 50% -> 95%)	
Detection	UV @ 254 nm (Aromatic absorption)	
GC-MS	Inlet Temp	250°C
Ionization	EI (70 eV)	
Key Fragment	m/z 131 (Tetralin cation), m/z 159 (Loss of butyl)	
NMR	<sup>1</sup> H NMR (CDCl <sub>3</sub> )	Distinct multiplet for saturated ring protons (1.7-2.8 ppm)

## Safety & Regulatory Handling

Signal Word: WARNING

- Hazard Statements:
  - H315: Causes skin irritation.[1][2]
  - H319: Causes serious eye irritation.[3]
  - H335: May cause respiratory irritation.[1][2]
- Handling:
  - Always handle in a fume hood to avoid inhalation of vapors.[4]
  - Wear nitrile gloves and safety goggles.
  - Store in a cool, dry place under inert gas (Argon) to prevent oxidation of the benzylic positions over long periods.

## References

- Chemical Identity & Properties: GuideChem Chemical Database. "**1-(5,6,7,8-Tetrahydronaphthalen-2-yl)pentan-1-one** Properties and Suppliers." Available at:
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- Tetralin in Drug Design: National Institutes of Health (NIH). "Tetralin derivatives as potential therapeutic agents." (General scaffold utility).[5] Available at:
- Safety Data: BLD Pharm MSDS. "Safety Data Sheet for Tetrahydronaphthalene derivatives." Available at:

(Note: Specific pharmacological data for this exact CAS is proprietary or limited to patent literature; applications inferred from structural class analysis.)

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## Sources

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